3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride
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Overview
Description
PXS-5153A (monohydrochloride) is a potent, selective, orally active, and fast-acting inhibitor of lysyl oxidase like 2 and lysyl oxidase like 3 enzymes. It has shown significant potential in reducing crosslinks and ameliorating fibrosis. The compound exhibits an IC50 of less than 40 nanomolar for lysyl oxidase like 2 across all mammalian species and an IC50 of 63 nanomolar for human lysyl oxidase like 3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PXS-5153A (monohydrochloride) involves multiple steps, including the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized to achieve high purity and selectivity .
Industrial Production Methods: Industrial production of PXS-5153A (monohydrochloride) typically involves large-scale synthesis using optimized reaction conditions to ensure consistency and quality. The compound is produced under controlled conditions to maintain its efficacy and stability .
Chemical Reactions Analysis
Types of Reactions: PXS-5153A (monohydrochloride) primarily undergoes inhibition reactions with lysyl oxidase like 2 and lysyl oxidase like 3 enzymes. These reactions involve the binding of the compound to the active sites of the enzymes, thereby blocking their activity .
Common Reagents and Conditions: The compound is often used in in vitro and in vivo studies under controlled conditions. Common reagents include dimethyl sulfoxide (DMSO) for solubilization and various buffers to maintain pH levels .
Major Products Formed: The primary outcome of the reactions involving PXS-5153A (monohydrochloride) is the inhibition of lysyl oxidase like 2 and lysyl oxidase like 3 enzymatic activity, leading to reduced collagen crosslinking and amelioration of fibrosis .
Scientific Research Applications
PXS-5153A (monohydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of lysyl oxidase like 2 and lysyl oxidase like 3 enzymes.
Biology: Investigated for its role in reducing collagen crosslinking and ameliorating fibrosis in various biological models.
Medicine: Explored as a potential therapeutic agent for treating fibrotic diseases, including liver fibrosis and myocardial infarction.
Industry: Utilized in the development of anti-fibrotic therapies and as a reference compound in drug discovery .
Mechanism of Action
PXS-5153A (monohydrochloride) exerts its effects by inhibiting the enzymatic activity of lysyl oxidase like 2 and lysyl oxidase like 3. These enzymes are responsible for the oxidation of the ε-amino group of lysine or hydroxylysine on collagen side-chains, leading to collagen crosslinking. By inhibiting these enzymes, PXS-5153A (monohydrochloride) reduces collagen crosslinking, thereby ameliorating fibrosis. The compound’s fast-acting nature allows it to block enzymatic activity within 15 minutes .
Comparison with Similar Compounds
PXS-5153A (monohydrochloride) is unique in its dual inhibition of lysyl oxidase like 2 and lysyl oxidase like 3 enzymes. Similar compounds include:
Lysyl oxidase like 2 inhibitors: These compounds specifically target lysyl oxidase like 2 but may not inhibit lysyl oxidase like 3.
Lysyl oxidase like 3 inhibitors: These compounds specifically target lysyl oxidase like 3 but may not inhibit lysyl oxidase like 2.
Other lysyl oxidase inhibitors: These compounds may inhibit lysyl oxidase like 1 or lysyl oxidase like 4 but not lysyl oxidase like 2 and lysyl oxidase like 3 simultaneously
PXS-5153A (monohydrochloride) stands out due to its high selectivity and potency in inhibiting both lysyl oxidase like 2 and lysyl oxidase like 3, making it a valuable tool in fibrosis research and potential therapeutic applications.
Properties
IUPAC Name |
3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O2S.ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;/h4-9,11-12H,10,13,22H2,1-3H3;1H/b16-9-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWZKAGUIGUVAY-LFMIJCLESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClFN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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